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molecular formula C12H14N2O2 B8575426 4-Nitro-N,N-di(prop-2-en-1-yl)aniline

4-Nitro-N,N-di(prop-2-en-1-yl)aniline

Cat. No. B8575426
M. Wt: 218.25 g/mol
InChI Key: HGHXIGPURDSJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691979B2

Procedure details

A mixture of 4-nitro-N,N-di(prop-2-en-1-yl)aniline (12.22 g, 55.98 mmol) and tin (II) chloride dihydrate (64.45 g, 279.9 mmol) in EtOH (280 ml) was stirred and heated under reflux for 21 h. The cooled reaction mixture was concentrated under reduced pressure to a volume of 100 ml, and neutralised by the addition of 5 M NaOH. The precipitate was removed by filtration and the filtrate was extracted with EtOAc (4×200 ml). The combined organics were washed with brine (2×200 ml) and dried (Na2SO4). The solvent was removed under reduced pressure to give a brown oil that was purified by chromatography (1:1 Hexane/EtOAc) to give the title compound (7.79 g, 74%) as a brown oil.
Quantity
12.22 g
Type
reactant
Reaction Step One
Quantity
64.45 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([N:8]([CH2:12][CH:13]=[CH2:14])[CH2:9][CH:10]=[CH2:11])=[CH:6][CH:5]=1)([O-])=O.O.O.[Sn](Cl)Cl>CCO>[CH2:12]([N:8]([CH2:9][CH:10]=[CH2:11])[C:7]1[CH:15]=[CH:16][C:4]([NH2:1])=[CH:5][CH:6]=1)[CH:13]=[CH2:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
12.22 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N(CC=C)CC=C)C=C1
Name
Quantity
64.45 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
280 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 21 h
Duration
21 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure to a volume of 100 ml
ADDITION
Type
ADDITION
Details
neutralised by the addition of 5 M NaOH
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with EtOAc (4×200 ml)
WASH
Type
WASH
Details
The combined organics were washed with brine (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil that
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (1:1 Hexane/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N(C1=CC=C(C=C1)N)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 7.79 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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